molecular formula C10H11BrOZn B14888153 2-Allyloxy-5-methylphenylZinc bromide

2-Allyloxy-5-methylphenylZinc bromide

Cat. No.: B14888153
M. Wt: 292.5 g/mol
InChI Key: JYCKFHCEGJXPJI-UHFFFAOYSA-M
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Description

2-Allyloxy-5-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyloxy-5-methylphenylzinc bromide typically involves the reaction of 2-allyloxy-5-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general procedure includes:

  • Dissolving 2-allyloxy-5-methylphenyl bromide in dry THF.
  • Adding zinc powder or zinc dust to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Allyloxy-5-methylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and biaryl compounds.

Scientific Research Applications

2-Allyloxy-5-methylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2-allyloxy-5-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack on electrophiles or participation in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-methylphenylzinc bromide
  • 2-Methoxy-5-methylphenylzinc bromide
  • 2-Propoxy-5-methylphenylzinc bromide

Uniqueness

2-Allyloxy-5-methylphenylzinc bromide is unique due to its allyloxy group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-prop-2-enoxybenzene-5-ide

InChI

InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-6-4-9(2)5-7-10;;/h3-6H,1,8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JYCKFHCEGJXPJI-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)OCC=C.[Zn+]Br

Origin of Product

United States

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